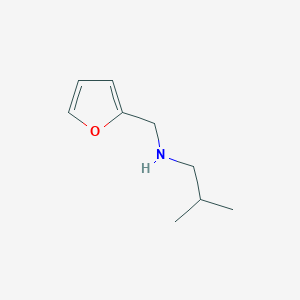

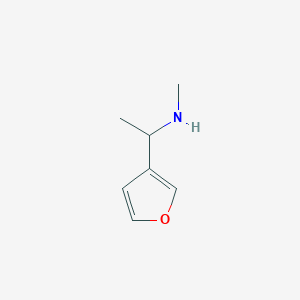

N-(furan-2-ylmethyl)-2-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(furan-2-ylmethyl)-2-methylpropan-1-amine” is a chemical compound that belongs to the class of furanic oxygenates . These are well-known platform molecules derived from lignocellulosic biomass .

Synthesis Analysis

The synthesis of compounds similar to “N-(furan-2-ylmethyl)-2-methylpropan-1-amine” has been reported in the literature. For instance, N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out under mild synthetic conditions supported by microwave radiation .Scientific Research Applications

Synthesis of Metal Complexes and Coordination Chemistry

N-(furan-2-ylmethyl)-2-methylpropan-1-amine: serves as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their structural properties using spectroscopic methods and Density Functional Theory (DFT) calculations. The ligand’s ability to chelate metal ions through its furanyl oxygen and azomethine nitrogen atoms makes it valuable for synthesizing metal complexes with potential biological activities .

Catalysis and Chemical Synthesis

This compound is utilized in catalytic processes to synthesize valuable amines from biomass-based furan compounds. It acts as an intermediate in reductive amination or hydrogen-borrowing amination mechanisms. The development of efficient and stable heterogeneous catalysts using this compound is a significant area of research, contributing to sustainable chemistry practices .

Future Directions

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)-2-methylpropan-1-amine, also known as (2-FURYLMETHYL)ISOBUTYLAMINE, is a compound that has been linked to the monoaminergic system . This system includes neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in cognition, mood, and behavior.

Mode of Action

The compound is believed to act as a Monoamine Oxidase Inhibitor (MAOI) . MAOIs work by inhibiting the activity of monoamine oxidase, an enzyme that breaks down monoamines. By inhibiting this enzyme, MAOIs increase the levels of monoamines in the brain, enhancing monoaminergic transmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic pathway . By inhibiting monoamine oxidase, the compound increases the levels of monoamines in the brain. This can lead to enhanced neurotransmission and potentially neuroprotective effects .

Pharmacokinetics

The compound has been found to have moderate to good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This suggests that it is well-absorbed in the body, is distributed effectively, is metabolized efficiently, and is excreted appropriately, all of which contribute to its bioavailability .

Result of Action

The primary result of the compound’s action is the enhancement of monoaminergic transmission . This can lead to potential cognitive enhancement and neuroprotective properties, making it a potential therapeutic strategy in cognitive impairment in Alzheimer’s disease (AD) and other dementias .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances that interact with the monoaminergic system. Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,8,10H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSHFBNCIZSCPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406017 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58924-66-6 |

Source

|

| Record name | N-(furan-2-ylmethyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)